Methyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride typically involves the reaction of 6,6-dimethylpiperidine-3-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to yield the ester, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 6,6-dimethylpiperidine-3-carboxylate: The non-hydrochloride form of the compound.
6,6-Dimethylpiperidine-3-carboxylic acid: The precursor used in the synthesis of the compound.
6,6-Dimethylpiperidine: A related compound with similar structural features.
Uniqueness
Methyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride is unique due to its specific ester and hydrochloride functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C9H18ClNO2 |
---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
methyl 6,6-dimethylpiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2)5-4-7(6-10-9)8(11)12-3;/h7,10H,4-6H2,1-3H3;1H |
InChI Key |
BYJVXDDCMBIYQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CN1)C(=O)OC)C.Cl |
Origin of Product |
United States |
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